molecular formula C10H13N5 B1299114 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine CAS No. 91716-38-0

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine

Cat. No. B1299114
CAS RN: 91716-38-0
M. Wt: 203.24 g/mol
InChI Key: ZUMRLAHQBUJLIY-UHFFFAOYSA-N
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Description

The compound "4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine" is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives are known for their diverse range of biological activities and are often used in pharmaceuticals and agrochemicals. Although the specific compound is not directly studied in the provided papers, related compounds with pyrazole and pyrimidine moieties are investigated for their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of related pyrazole and pyrimidine derivatives is described in several papers. For instance, the electrochemical synthesis of tetrahydropyrazolo[3,4-b]pyridin-6-ones is reported using a multicomponent reaction involving 5-methylpyrazol-3-amine, aromatic aldehydes, and Meldrum’s acid . Additionally, the synthesis of pyrazole ligands and their subsequent reaction with rhodium(I) complexes is detailed, demonstrating the versatility of pyrazole derivatives in coordination chemistry .

Molecular Structure Analysis

The molecular structure of pyrimidine and pyrazole derivatives is often characterized using various spectroscopic and computational techniques. For example, a copper(II) complex with a related pyrazole-pyrimidine ligand is reported to adopt a distorted square-pyramidal geometry, as determined by crystallography . The molecular structure of another pyrazole derivative is investigated using density functional theory (DFT) and molecular docking, along with experimental techniques like FT-IR, FT-Raman, and NMR .

Chemical Reactions Analysis

The reactivity of pyrazole and pyrimidine derivatives is explored in several studies. For instance, the reaction of pyrazole ligands with rhodium(I) complexes leads to the formation of water-soluble pyrazolate rhodium(I) complexes, which can further react under a CO–H2 mixture to yield dinuclear pyrazolate-bridged tetracarbonyl compounds . Another study describes the synthesis of pyrano[2,3-c]pyrazoles and their hydrogenated analogs, showcasing the reactivity of substituted 3-hydroxypyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole and pyrimidine derivatives are often determined through experimental and theoretical methods. For example, the electronic properties, thermodynamic parameters, and non-linear optical (NLO) properties of a pyrimidine derivative are calculated using quantum mechanical calculations . The electronic spectroscopy of a copper(II) complex with a pyrazole-pyrimidine ligand is analyzed, revealing insights into the electronic transitions within the compound .

Scientific Research Applications

Synthesis and Chemical Reactivity

Heterocyclic amines, including pyrazolyl-pyrimidin-2-amines, are integral in synthesizing diverse heterocyclic compounds, serving as building blocks for more complex molecules. For instance, the reactivity of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones has been explored for synthesizing various classes of heterocycles and dyes, highlighting the importance of such structures in organic synthesis and material science (Gomaa & Ali, 2020).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the pyrazole and pyrimidine moieties are often investigated for their potential therapeutic applications. The synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidines, for example, have revealed significant medicinal properties, including antitumor, anti-inflammatory, and antimicrobial activities. These studies underscore the potential of such heterocyclic compounds in developing new therapeutic agents (Chauhan & Kumar, 2013).

Material Science and Catalysis

Heterocyclic amines are also pivotal in material science, particularly in designing novel catalysts and functional materials. The synthesis of pyrano[2,3-d]pyrimidine scaffolds, for example, involves using hybrid catalysts, highlighting the role of such heterocyclic structures in developing new materials with potential applications in various industries (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-6-5-9(13-10(11)12-6)15-8(3)4-7(2)14-15/h4-5H,1-3H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMRLAHQBUJLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)N2C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353481
Record name 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91716-38-0
Record name 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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